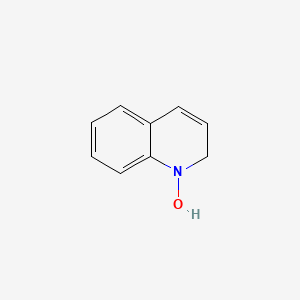
Quinolin-1(2H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-1(2H)-ol is a heterocyclic compound that features a quinoline ring system with a hydroxyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinolin-1(2H)-ol can be synthesized through several methods. One common approach involves the cyclization of 2-aminobenzyl alcohol with aldehydes under acidic conditions. Another method includes the oxidation of quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically require controlled temperatures and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of quinoline derivatives. This process is carried out under high pressure and temperature using catalysts like palladium on carbon. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Quinolin-1(2H)-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolin-1(2H)-one using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinolin-1(2H)-one.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.
Scientific Research Applications
Quinolin-1(2H)-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Quinolin-1(2H)-ol involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes and interfere with cellular processes, leading to its antimicrobial and anticancer effects. The hydroxyl group at the first position plays a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Quinolin-2(1H)-one: Similar structure but with the hydroxyl group at the second position.
Isoquinolin-1(2H)-one: Isoquinoline derivative with similar chemical properties.
Pyrimido[4,5-c]quinolin-1(2H)-one: A fused heterocyclic compound with enhanced biological activity.
Uniqueness
Quinolin-1(2H)-ol is unique due to its specific hydroxyl group positioning, which significantly influences its chemical reactivity and biological activity. This distinct structure allows it to participate in unique chemical reactions and exhibit specific biological effects that are not observed in its analogs.
Properties
Molecular Formula |
C9H9NO |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
1-hydroxy-2H-quinoline |
InChI |
InChI=1S/C9H9NO/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-6,11H,7H2 |
InChI Key |
QTODCAWXQQKXRL-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=CC=CC=C2N1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


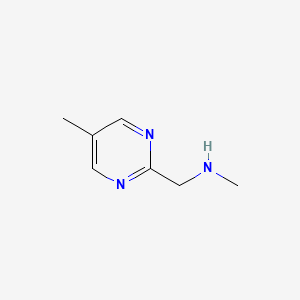
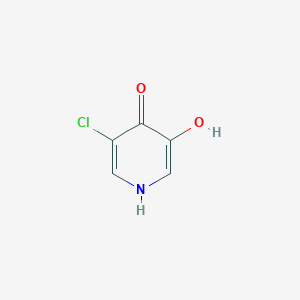




![3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B11921890.png)

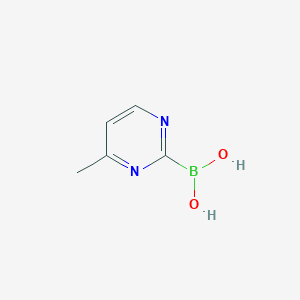
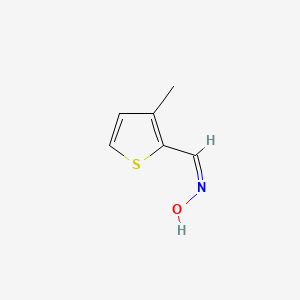
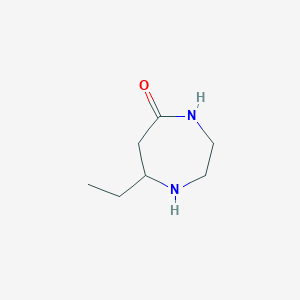
![3,3a,4,6,7,7a-hexahydro-2H-pyrano[3,4-c]pyrrol-1-one](/img/structure/B11921929.png)
![4-Fluorobenzo[d]isoxazole](/img/structure/B11921933.png)

